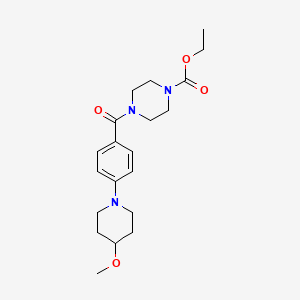
Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(4-methoxypiperidin-1-yl)benzoyl)piperazine-1-carboxylate, also known as EMBP, is a synthetic compound that has been widely used in scientific research. EMBP is a piperazine derivative that has shown promising results in various studies, including its potential as a therapeutic agent for various diseases. In
Applications De Recherche Scientifique
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Piperidines with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, showing the potential of such compounds in synthetic chemistry for the formation of carboxamides and ketocarboxamides under varying conditions. This demonstrates the chemical versatility and reactivity of alkoxycarbonylpiperidine derivatives in creating complex molecules under mild to high-pressure conditions (Takács et al., 2014).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction involving ethyl 1-piperazinecarboxylate, revealed insights into the molecular conformation and the arrangement of piperazine rings in solid-state. This study aids in understanding the structural characteristics of similar ethyl piperazine derivatives (Faizi et al., 2016).
Antimicrobial Activities of Novel Derivatives
Research into the antimicrobial properties of novel 1,2,4-triazole derivatives, synthesized from various ester ethoxycarbonylhydrazones, indicates the potential of ethyl piperazine derivatives in developing new antimicrobial agents. These compounds exhibit good to moderate activities against several microorganisms, showcasing the therapeutic potential of chemical modifications on the ethyl piperazine backbone (Bektaş et al., 2010).
Synthesis and Biological Screening for Tuberculosis
A series of molecules designed by molecular hybridization involving ethyl piperazine derivatives were screened for their activity against Mycobacterium tuberculosis. The study highlights the application of ethyl piperazine derivatives in the design of new compounds for the treatment of tuberculosis, with some showing promising inhibitory properties (Reddy et al., 2014).
Development of Selective Dopamine Transporter Ligands
The replacement of certain atoms in dopamine transporter-specific ligands with a nitrogen atom led to the development of new, potent, and selective compounds for the dopamine transporter. This study underscores the utility of ethyl piperazine derivatives in neuropharmacology, especially in the context of developing treatments for disorders such as cocaine dependence (Dutta et al., 1998).
Propriétés
IUPAC Name |
ethyl 4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-3-27-20(25)23-14-12-22(13-15-23)19(24)16-4-6-17(7-5-16)21-10-8-18(26-2)9-11-21/h4-7,18H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPAEPJVSXSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)
![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)
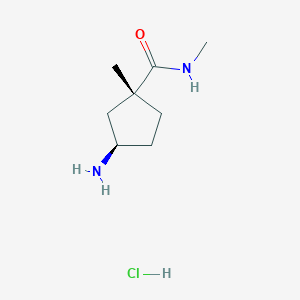
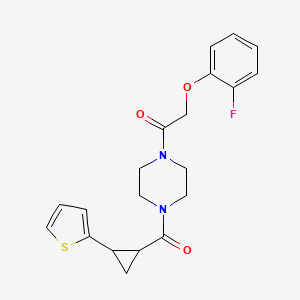

![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
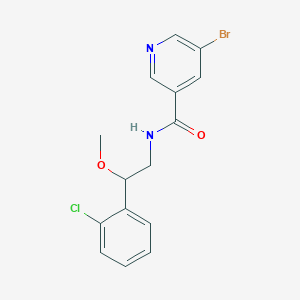
![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)
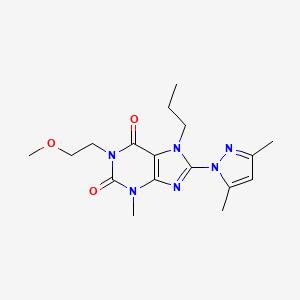
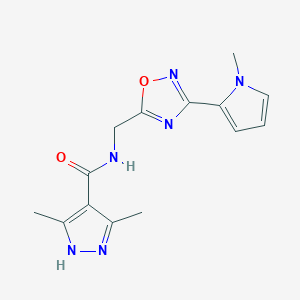

![5-(3-Bromophenyl)-7-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B2829662.png)